Benzyl 2-isocyanato-4,4-dimethylpentanoate
Description
Benzyl 2-isocyanato-4,4-dimethylpentanoate is an aliphatic isocyanate ester characterized by a reactive isocyanato (-NCO) group at the second carbon of a 4,4-dimethylpentanoate backbone, coupled with a benzyl ester moiety. The benzyl ester group enhances lipophilicity, influencing solubility in organic solvents and compatibility with polymer matrices.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 2-isocyanato-4,4-dimethylpentanoate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)9-13(16-11-17)14(18)19-10-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3 |
InChI Key |
PYDBNABCBVQGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-isocyanato-4,4-dimethylpentanoate can be synthesized through the reaction of benzyl alcohol with 2-isocyanato-4,4-dimethylpentanoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-isocyanato-4,4-dimethylpentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Benzyl 2-isocyanato-4,4-dimethylpentanoate has been studied for its role in synthesizing pharmacologically active compounds. Its isocyanate functional group allows for reactions with amines to form ureas or carbamates, which are important in medicinal chemistry. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in diseases such as cancer and infections caused by parasites like Toxoplasma gondii .
1.2 CNS Penetration Studies
Research has indicated that derivatives of compounds similar to this compound can penetrate the blood-brain barrier (BBB), which is crucial for developing treatments for central nervous system disorders. A study demonstrated that certain analogs exhibited high potency against targets within the CNS while maintaining favorable pharmacokinetic properties .
Materials Science Applications
2.1 Polymer Chemistry
The compound's isocyanate group can be utilized in the production of polyurethanes and other polymeric materials. These polymers are widely used in coatings, adhesives, and elastomers due to their durability and flexibility. This compound can serve as a building block for synthesizing novel polyurethane formulations with enhanced properties .
2.2 Stabilization of Isocyanate Compounds
The stability of isocyanate compounds during storage and processing is critical. Research has shown that this compound can be stabilized by adding specific phenolic compounds, which suppress yellowing and turbidity during storage. This stabilization is essential for applications requiring long shelf life and consistent performance in industrial settings .
Chemical Synthesis Applications
3.1 Synthesis of Complex Molecules
This compound can act as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable reagent in organic synthesis, particularly in the formation of heterocycles and other functionalized compounds .
3.2 Reactivity with Nucleophiles
The reactivity of the isocyanate group allows it to react with a variety of nucleophiles including alcohols and amines, facilitating the formation of diverse chemical structures. This property is exploited in creating specialized chemical products used in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzyl 2-isocyanato-4,4-dimethylpentanoate involves the reactivity of the isocyanate group. This group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Benzyl 2-Amino-4,4-dimethylpentanoate (CAS 173204-44-9)
Structural Differences :
- Functional Groups: Replaces the isocyanato group with an amino (-NH₂) group.
- Molecular Formula: C₁₄H₂₂ClNO₂ (as hydrochloride salt) vs. C₁₄H₁₇NO₃ (estimated for the isocyanato analog).
Physical Properties :
- Molar Mass: 271.79 g/mol (amino hydrochloride) vs. ~247.3 g/mol (isocyanato).
- Stability: The amino derivative is less moisture-sensitive compared to the isocyanato compound, which requires anhydrous handling.
Key Insight: The substitution of -NCO for -NH₂ shifts the compound’s role from a crosslinking agent (isocyanato) to a building block for peptide-like structures (amino) .
4-(Dimethylamino)phenyl Isocyanate (CAS 16315-59-6)
Structural Differences :
- Backbone: Aromatic phenyl ring vs. aliphatic 4,4-dimethylpentanoate.
- Substituents: Dimethylamino (-N(CH₃)₂) group at the para position vs. benzyl ester.
Hazards :
- Both compounds likely share hazards (e.g., skin/eye irritation, respiratory sensitization), but the aliphatic isocyanato ester may pose higher acute toxicity due to greater reactivity .
Key Insight: Aromatic isocyanates are preferred in polyurethane coatings for stability, while aliphatic variants like Benzyl 2-isocyanato-4,4-dimethylpentanoate may excel in kinetic-controlled reactions .
Benzyl 2-Azido-4-iodobutanoate (CAS 58611-73-7)
Structural Differences :
- Functional Groups : Azido (-N₃) and iodo (-I) substituents vs. isocyanato (-NCO).
Physical Properties :
- Molecular Weight : Higher due to iodine (estimated ~350 g/mol) vs. ~247 g/mol for the isocyanato compound.
- Stability : Azides are shock-sensitive, whereas isocyanates require moisture-free storage .
Key Insight : The choice between azide- and isocyanato-functionalized esters depends on the desired reaction pathway (click chemistry vs. urethane formation) .
Comparative Data Table
| Compound | CAS | Key Functional Groups | Reactivity Profile | Applications | Hazards |
|---|---|---|---|---|---|
| This compound | N/A | Isocyanato, benzyl ester | High electrophilicity | Polymer crosslinking, drug synthesis | Irritant, moisture-sensitive |
| Benzyl 2-amino-4,4-dimethylpentanoate | 173204-44-9 | Amino, benzyl ester | Nucleophilic | Peptide analogs, salts | Stable, low acute toxicity |
| 4-(Dimethylamino)phenyl isocyanate | 16315-59-6 | Aromatic isocyanate | Moderate electrophilicity | Polyurethanes, coatings | Sensitizer, toxic on inhalation |
| Benzyl 2-azido-4-iodobutanoate | 58611-73-7 | Azido, iodo, benzyl ester | Click chemistry, halogenation | Bioconjugation, materials | Shock-sensitive (azide) |
Biological Activity
Benzyl 2-isocyanato-4,4-dimethylpentanoate is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with biological systems, particularly through enzyme inhibition and receptor modulation. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NCO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | VPLKGZGQRXJGIC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound acts as an isocyanate, which can form carbamates with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for its applications in drug design and development.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For example:
- Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase activity, which is essential for maintaining acid-base balance in biological systems. This inhibition could have implications for conditions such as glaucoma and epilepsy.
- Cholinesterase : Preliminary studies suggest that the compound may also inhibit cholinesterase enzymes, which play a critical role in neurotransmission. This activity could position it as a potential agent in treating neurodegenerative diseases like Alzheimer's.
Receptor Modulation
This compound may interact with various receptors in the body:
- GABA Receptors : Some studies have indicated that compounds with similar structures can modulate GABA receptors, leading to anxiolytic effects. Further research is needed to confirm if this compound exhibits similar properties .
- Opioid Receptors : There is emerging evidence suggesting that isocyanates can influence opioid receptor pathways, potentially providing analgesic effects. This area remains under investigation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds and their implications:
- Study on Isocyanates : A comprehensive review highlighted the cytotoxic effects of various isocyanates on cancer cell lines, suggesting that this compound may possess similar properties .
- Therapeutic Applications : Research examining the structure-activity relationship (SAR) of isocyanates revealed that modifications to the benzyl group could enhance biological activity against specific targets .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds indicate that structural features significantly influence absorption and metabolism. Understanding these dynamics for this compound will be crucial for its therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
